molecular formula C10H15ClN2O3 B6610688 methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride CAS No. 2866334-40-7

methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride

Cat. No. B6610688
CAS RN: 2866334-40-7
M. Wt: 246.69 g/mol
InChI Key: NSBYJRKMLNXNTO-UHFFFAOYSA-N
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Description

Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride, abbreviated as 6-MAPP-HCl, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a melting point of 110°C. 6-MAPP-HCl is a common reagent in organic synthesis and has been used for the synthesis of a range of compounds. It has also been used in a variety of biochemical and physiological studies, providing insight into the structure and function of various biological systems.

Scientific Research Applications

6-MAPP-HCl has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including peptides and peptidomimetics. It has also been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. In addition, 6-MAPP-HCl has been used in the study of molecular recognition, as well as in the study of drug-receptor interactions.

Mechanism of Action

6-MAPP-HCl acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as to study the interactions between drugs and their receptors.
Biochemical and Physiological Effects
6-MAPP-HCl has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the interactions between drugs and their receptors. In addition, 6-MAPP-HCl has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 6-MAPP-HCl in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, 6-MAPP-HCl is soluble in water and has a relatively low melting point, making it easy to handle. However, there are a few limitations to its use in laboratory experiments. It is not very stable and can decompose over time, and it is not very soluble in organic solvents.

Future Directions

The use of 6-MAPP-HCl in scientific research is likely to continue to grow in the future. It has already been used in a variety of biochemical and physiological studies, and it has potential applications in the study of drug-receptor interactions, enzyme kinetics, and molecular recognition. In addition, 6-MAPP-HCl could be used in the development of new drugs and in the study of drug metabolism. Furthermore, 6-MAPP-HCl could be used in the study of protein structure and function, as well as in the study of the effects of drugs on the nervous and cardiovascular systems. Finally, 6-MAPP-HCl could be used in the development of new synthetic methods for the synthesis of a range of compounds.

Synthesis Methods

6-MAPP-HCl can be synthesized from the reaction of 3-aminopropanol and methyl pyridine-3-carboxylate. In this reaction, 3-aminopropanol is first reacted with hydrochloric acid to form the corresponding hydrochloride salt. The hydrochloride salt is then reacted with methyl pyridine-3-carboxylate in the presence of a base, such as sodium hydroxide, to form 6-MAPP-HCl. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation.

properties

IUPAC Name

methyl 6-(3-aminopropoxy)pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-3-4-9(12-7-8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYJRKMLNXNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride

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